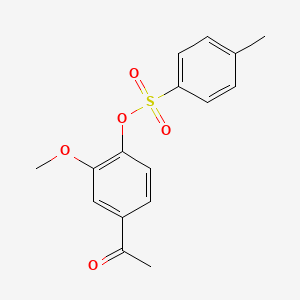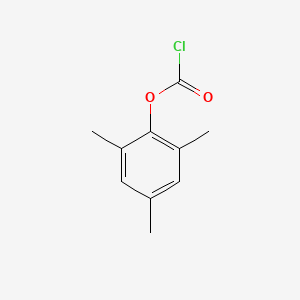
5-Methoxy-2-nitrobenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C7H7NO5 It is a derivative of resorcinol, where the hydroxyl groups are substituted with nitro and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-nitrobenzene-1,3-diol typically involves nitration and methylation reactions. One common method involves the nitration of resorcinol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction. The resulting 2-nitroresorcinol is then methylated using methanol and a suitable catalyst to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of silica gel as a dehydrating agent to improve yield and reaction efficiency. The process includes mixing resorcinol with silica gel, followed by the addition of sulfuric-nitric mixed acid. The mixture is then subjected to steam distillation, and the product is purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Methoxy-2-nitrobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or antioxidant activity by scavenging free radicals .
Comparaison Avec Des Composés Similaires
Resorcinol: A parent compound with two hydroxyl groups.
2-Nitroresorcinol: Similar structure but lacks the methoxy group.
5-Methoxyresorcinol: Similar structure but lacks the nitro group.
Uniqueness: 5-Methoxy-2-nitrobenzene-1,3-diol is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7NO5 |
|---|---|
Poids moléculaire |
185.13 g/mol |
Nom IUPAC |
5-methoxy-2-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C7H7NO5/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3 |
Clé InChI |
FUELYBCVVDMRMT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8692674.png)
![1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)






